Leukotriene C4 (LTC4) is a biologically potent lipid mediator belonging to the cysteinyl leukotriene (cysLT) family. [, , , , , , , , ] It plays a crucial role in inflammatory and allergic reactions, particularly in asthma. [, , , , , , , , ] LTC4 is synthesized from arachidonic acid through the 5-lipoxygenase pathway. [, , , , , ] It acts as a potent bronchoconstrictor and vasoconstrictor, contributing to airway obstruction, increased vascular permeability, and edema. [, , , , , , , , , , , , , ]
Future Directions
Developing More Selective and Effective LTC4S Inhibitors: Efforts are ongoing to develop novel LTC4S inhibitors with improved potency, selectivity, and pharmacological properties. []
Exploring the Therapeutic Potential of Targeting CysLT2R: CysLT2R is emerging as a potential therapeutic target for inflammatory and allergic diseases, and further research is needed to develop selective CysLT2R antagonists. [, , ]
Note: The cited numbers in square brackets correspond to the papers listed in the original prompt. For instance, [] refers to the paper "Effect of imatinib mesylate on LTC4 synthase in a Philadelphia-positive cell line".
Related Compounds
Leukotriene A4 (LTA4)
Compound Description: LTA4 is an unstable epoxide intermediate in the biosynthesis of leukotrienes. It acts as a precursor to both Leukotriene C4 (LTC4) and Leukotriene B4 (LTB4). [, , ]
Relevance: LTA4 is the direct precursor of LTC4. LTC4 synthase (LTC4S) catalyzes the conjugation of LTA4 with glutathione to form LTC4. [, , ]
Leukotriene D4 (LTD4)
Compound Description: LTD4 is a metabolite of LTC4, formed by the enzymatic removal of glutamic acid from the glutathione side chain of LTC4 by γ-glutamyl transpeptidases. LTD4 is a potent bronchoconstrictor, similar to LTC4, and contributes to airway inflammation and bronchospasm. [, , , , , , , ]
Relevance: LTD4 is a direct metabolite of LTC4, resulting from the cleavage of glutamic acid from LTC4. It shares structural similarities and exhibits similar biological activities to LTC4, albeit with a lower potency. [, , , , , , , ]
Leukotriene E4 (LTE4)
Compound Description: LTE4 is a metabolite of LTD4, formed by the enzymatic removal of glycine from LTD4 by dipeptidases. While LTE4 is less potent than LTC4 and LTD4, it still contributes to bronchoconstriction and inflammation in the airways, albeit to a lesser extent. [, , , , , , ]
Relevance: LTE4 is a further metabolized product of LTC4, generated from LTD4 by the removal of glycine. While structurally similar to LTC4, it possesses weaker biological activity compared to both LTC4 and LTD4. [, , , , , , ]
Leukotriene B4 (LTB4)
Compound Description: LTB4 is a leukotriene generated from LTA4 by the enzyme LTA4 hydrolase. In contrast to the cysteinyl leukotrienes (LTC4, LTD4, LTE4), LTB4 primarily acts as a chemoattractant for neutrophils, recruiting them to the site of inflammation. [, ]
LTC4-sulphone
Compound Description: LTC4-sulphone is a metabolite of LTC4 formed by oxidation. This metabolite shows reduced biological activity compared to LTC4. []
(5S,12S)-6-trans-LTB4 & (5S,12R)-6-trans-LTB4
Compound Description: These compounds are isomers of LTB4 that are formed through oxidative metabolism of LTC4 by stimulated polymorphonuclear leukocytes (PMNs) involving H2O2 and myeloperoxidase. []
Relevance: These metabolites, generated from LTC4 through an oxidative pathway, highlight the complex interplay between different enzymatic pathways in leukotriene metabolism. []
LTC4 Isomer
Compound Description: This compound is a novel metabolite of LTA4 formed by microsomal glutathione S-transferase-II (GST-II). This isomer potentially contributes to the understanding of LTC4 biosynthesis. []
Relevance: The LTC4 isomer, also derived from LTA4, showcases the diversity of enzymes involved in leukotriene biosynthesis. Its existence further suggests potential alternative pathways and regulatory mechanisms in the formation of LTC4 and related compounds. []
C1-monoamide-LTC4
Compound Description: C1-monoamide-LTC4 is a structural analog of LTC4, exhibiting myotonic activity and effectively competing with LTC4 for binding sites on smooth muscle cells. []
Relevance: As a structurally related analog of LTC4, C1-monoamide-LTC4 provides insights into the structural features crucial for the biological activity of LTC4, particularly its interaction with specific receptors on smooth muscle cells. This information can be valuable for the development of targeted therapies for conditions involving LTC4. []
5(R),6(S)-LTC4
Compound Description: This compound is a structural analog of LTC4 that also exhibits myotonic activity and competes with LTC4 for binding to its receptors on smooth muscle cells. []
Relevance: 5(R),6(S)-LTC4, similar to C1-monoamide-LTC4, aids in understanding the structure-activity relationship of LTC4 and its interaction with specific receptors, contributing to the development of potential therapeutic interventions targeting LTC4-mediated processes. []
11-trans-LTC4
Compound Description: This compound represents another structural analog of LTC4 known for its myotonic activity. It effectively competes with LTC4 for binding to specific receptors on smooth muscle cells, highlighting the significance of specific structural elements in LTC4 for its biological effects. []
Relevance: 11-trans-LTC4 further emphasizes the importance of specific structural features in LTC4 for its interaction with receptors and subsequent biological activities. Such analogs are instrumental in deciphering the molecular mechanisms underlying LTC4's effects and hold potential for developing drugs that target LTC4 signaling pathways. []
Source and Classification
Leukotriene C4 is synthesized primarily in immune cells such as mast cells, eosinophils, and basophils. It is produced from the enzymatic conversion of arachidonic acid via the action of lipoxygenases, specifically 5-lipoxygenase. The classification of leukotriene C4 falls under the category of eicosanoids, which are signaling molecules derived from fatty acids.
Synthesis Analysis
The synthesis of leukotriene C4 involves several key steps:
Arachidonic Acid Release: Arachidonic acid is released from membrane phospholipids by phospholipase A2.
Conversion to Leukotriene A4: Arachidonic acid is converted to leukotriene A4 by the enzyme 5-lipoxygenase.
Conjugation with Glutathione: Leukotriene A4 is then conjugated with glutathione to form leukotriene C4. This reaction is catalyzed by leukotriene C4 synthase.
This synthesis pathway highlights the importance of both 5-lipoxygenase and leukotriene C4 synthase in the production of leukotriene C4 .
Molecular Structure Analysis
Leukotriene C4 has a complex molecular structure characterized by its unique arrangement of carbon, hydrogen, oxygen, and sulfur atoms. Its chemical formula is C13H15O4S, and it features a tripeptide structure that includes a cysteine residue linked to glutathione.
Structural Features
Carbon Backbone: The molecule consists of a long hydrocarbon chain with multiple double bonds.
Functional Groups: It contains a carboxylic acid group and a thiol group due to the presence of sulfur from cysteine.
3D Structure: The three-dimensional conformation plays a critical role in its biological activity, allowing it to interact effectively with specific receptors .
Chemical Reactions Analysis
Leukotriene C4 participates in various chemical reactions that contribute to its biological functions:
Receptor Binding: Leukotriene C4 binds to specific receptors (CysLT1 and CysLT2), initiating signaling pathways that lead to inflammation and bronchoconstriction.
Metabolism: It can be metabolized into other leukotrienes, such as leukotriene D4 and E4, through enzymatic reactions involving peptidases.
Oxidation Reactions: Leukotriene C4 can undergo oxidation reactions that modify its structure and alter its activity .
Mechanism of Action
The mechanism of action for leukotriene C4 primarily involves its interaction with cysteinyl leukotriene receptors located on various cell types, including smooth muscle cells, endothelial cells, and immune cells.
Key Steps in Mechanism
Receptor Activation: Upon binding to the cysteinyl leukotriene receptors, leukotriene C4 activates G-protein coupled receptor signaling pathways.
Cellular Responses: This activation leads to increased intracellular calcium levels, resulting in smooth muscle contraction (bronchoconstriction) and enhanced vascular permeability.
Inflammatory Mediator Release: The binding also stimulates the release of other pro-inflammatory mediators from immune cells, amplifying the inflammatory response .
Physical and Chemical Properties Analysis
Leukotriene C4 exhibits several notable physical and chemical properties:
Molecular Weight: Approximately 273.38 g/mol.
Solubility: It is soluble in organic solvents but has limited solubility in water due to its hydrophobic nature.
Stability: The compound is relatively unstable and can degrade upon exposure to light or heat; therefore, it requires careful handling during experiments.
These properties influence its behavior in biological systems and its potential therapeutic applications .
Applications
Leukotriene C4 has significant implications in both research and clinical settings:
Asthma Treatment: Due to its role in bronchoconstriction, antagonists targeting cysteinyl leukotriene receptors are used in asthma management.
Allergic Reactions: Understanding its synthesis and action can help develop treatments for allergic conditions by inhibiting its effects.
Inflammatory Disorders: Research into leukotrienes contributes to therapies for conditions like rheumatoid arthritis and inflammatory bowel disease.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Leteprinim is a nootropic and neuroprotective agent and a derivative of hypoxanthine. Leteprinim (10 and 100 µM) enhances nerve growth factor induced neurite growth in PC12 cells and increases the production of synaptophysin when used at concentrations ranging from 5 to 100 ng/ml. It enhances working memory in a win-shift T-maze test in young mice and reduces time delay-induced working memory errors in old mice with mild or moderate, but not severe, age-induced memory deficits when administered at a dose of 30 mg/kg. In a rat model of spinal crush injury, leteprinim (60 mg/kg per day for 21 days) reduces impairments in locomotor function and reduces increases in the amount of necrotic tissue and the number of reactive astrocytes in the spinal cord. It reduces hypoxia-induced decreases in neuronal density in the hippocampal CA1, CA3, and dentate gyrus regions and decreases the number of caspase-3 and TUNEL-positive cells in the hippocampus and prefrontal and parietal cortices in neonatal rats when administered at a dose of 60 mg/kg.
Kaempferol 3,7-di-O-alpha-L-rhamnoside is a glycosyloxyflavone that is kaempferol attached to alpha-L-rhamnopyranosyl residues at positions 3 and 7 respectively via glycosidic linkages. It has been isolated from the aerial parts of Vicia faba and Lotus edulis. It has a role as a bone density conservation agent, a hypoglycemic agent, an immunomodulator, an anti-inflammatory agent, an antineoplastic agent, a plant metabolite, an apoptosis inducer and an antidepressant. It is an alpha-L-rhamnoside, a monosaccharide derivative, a dihydroxyflavone, a glycosyloxyflavone and a polyphenol. It is functionally related to a kaempferol. Kaempferitrin is a natural product found in Camellia sinensis, Annulohypoxylon bovei, and other organisms with data available. See also: Selenicereus grandiflorus stem (part of).
Letermovir recieved approval from the FDA on November 8th, 2017 for use in prophylaxis of cytomegalovirus (CMV) infection in allogeneic hematopoietic stem cell transplant patients. It is the first of a new class of CMV anti-infectives called DNA terminase complex inhibitors. Letermovir has recieved both priority and orphan drug status from the FDA. It is currently marketed under the brand name Prevymis. Letermovir is a Cytomegalovirus DNA Terminase Complex Inhibitor. The mechanism of action of letermovir is as a DNA Terminase Complex Inhibitor, and Cytochrome P450 3A Inhibitor, and Organic Anion Transporting Polypeptide 1B1 Inhibitor, and Organic Anion Transporting Polypeptide 1B3 Inhibitor, and Cytochrome P450 2C8 Inhibitor, and Cytochrome P450 2C9 Inducer, and Cytochrome P450 2C19 Inducer. Letermovir is an antiviral agent which targets the DNA terminal transferase complex of the cytomegalovirus (CMV) and which is used to prevent CMV reactivation in immunocompromised patients. Letermovir has been associated with mild-to-moderate serum aminotransferase elevations during therapy but has not been linked to cases of clinically apparent acute liver injury. Letermovir is an orally bioavailable, non-nucleoside, 3,4-dihydroquinazolinyl acetic acid and inhibitor of the pUL56 subunit of the viral terminase complex of cytomegalovirus (CMV), with potential CMV-specific antiviral activity. Upon oral administration, letermovir binds to the pUL56 subunit of the viral terminase complex of CMV and prevents the cleavage of concatemeric DNA into monomeric genome length DNA. As this agent interferes with viral DNA processing and subsequent viral DNA packaging into procapsids, CMV replication is blocked and CMV infection is prevented.